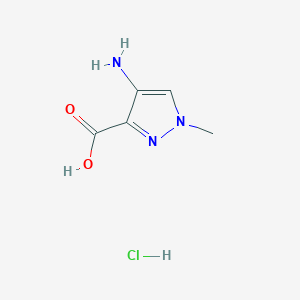

4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride

Description

4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride (CAS: 1189693-96-6) is a heterocyclic compound with the molecular formula C₅H₈ClN₃O₂ and a molecular weight of 177.59 g/mol . It is a hydrochloride salt of a pyrazole derivative bearing an amino group at the 4-position and a carboxylic acid moiety at the 3-position. This compound is primarily utilized as a building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its reactive functional groups .

Properties

IUPAC Name |

4-amino-1-methylpyrazole-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.ClH/c1-8-2-3(6)4(7-8)5(9)10;/h2H,6H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKPVAWGIISQML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189693-96-6 | |

| Record name | 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the reaction of 3-amino-1-methyl-1H-pyrazole with a carboxylating agent under specific conditions . Industrial production methods often utilize transition-metal catalysts and photoredox reactions to enhance yield and efficiency . Additionally, one-pot multicomponent processes and novel reactants are employed to streamline the synthesis .

Chemical Reactions Analysis

4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

AMPC is primarily researched for its potential pharmacological properties. Its structure allows it to interact with various biological targets, which may lead to the development of novel therapeutics. Some key areas include:

- Antimicrobial Activity : Preliminary studies suggest that AMPC may exhibit antibacterial properties, making it a candidate for further investigation in antibiotic development.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory applications, particularly in conditions like arthritis where inflammation plays a critical role.

Agrochemistry

The compound's structural characteristics also make it suitable for applications in agrochemicals:

- Pesticide Development : AMPC may serve as an intermediate in the synthesis of new pesticides, particularly those targeting specific pests while minimizing environmental impact.

Organic Synthesis

In organic chemistry, AMPC can act as a reagent or building block in the synthesis of more complex molecules:

- Synthesis of Pyrazole Derivatives : Its unique functional groups facilitate the formation of various pyrazole derivatives, which are valuable in drug discovery.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of AMPC against common bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antibiotic agent.

Case Study 2: Agrochemical Applications

Another research project focused on synthesizing a new class of pesticides using AMPC as an intermediate. The synthesized compounds demonstrated effective pest control with lower toxicity to non-target organisms compared to existing pesticides.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It often acts by inhibiting enzymes or binding to receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Analogues

1-(2-Methylphenyl)-5-propyl-1H-pyrazole-4-carboxylic acid

- Structural Differences: Unlike the target compound, this analogue lacks the amino group at the 4-position and instead features a 2-methylphenyl substituent at the 1-position and a propyl group at the 5-position .

- This could influence solubility and reactivity in synthetic pathways.

7-(3-Chloro-phenylamino)-3-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (tetrahydro-pyran-4-yl)-amide hydrochloride

- Structural Differences : This compound replaces the pyrazole core with a pyrrolo-pyridine system and introduces a tetrahydro-pyran-4-yl amide group .

- Functional Impact : The expanded heterocyclic system increases molecular weight (399.16 g/mol ) and complexity, likely altering pharmacokinetic properties such as metabolic stability and membrane permeability .

Berberine Hydrochloride and Jatrorrhizine Hydrochloride

- Structural Differences: These are isoquinoline alkaloids with fused benzodioxole or protoberberine skeletons, contrasting sharply with the pyrazole-carboxylic acid structure of the target compound .

- Functional Impact : Berberine and Jatrorrhizine exhibit broad antimicrobial and antidiabetic activities, attributed to their planar aromatic systems. The target compound’s pyrazole ring may confer selectivity for different biological targets .

Tranylcypromine Hydrochloride

- Structural Differences: A cyclopropane-containing monoamine oxidase inhibitor, structurally unrelated to pyrazoles .

- Functional Impact: The cyclopropane ring enhances rigidity, enabling strong enzyme inhibition.

Yohimbine Hydrochloride

- Structural Differences : A indole alkaloid with a yohimban skeleton, contrasting with the simpler pyrazole system .

- Functional Impact : Yohimbine’s α₂-adrenergic receptor antagonism stems from its complex polycyclic structure. The target compound’s smaller size may limit receptor engagement but improve synthetic versatility .

Physicochemical and Stability Comparisons

Biological Activity

4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride is a compound belonging to the pyrazole family, characterized by its unique five-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities, including antiviral, anti-inflammatory, and anticancer effects. This article provides a comprehensive overview of its biological activity based on available research findings, case studies, and data tables.

- Molecular Formula : CHClNO

- Molecular Weight : 177.59 g/mol

- CAS Number : 1189693-96-6

- IUPAC Name : 4-amino-1-methylpyrazole-3-carboxylic acid; hydrochloride

The biological activity of this compound is thought to be mediated through several biochemical pathways:

- Receptor Interaction : Similar compounds have been shown to bind with high affinity to various receptors, influencing cellular processes.

- Antiviral Activity : Research indicates that pyrazole derivatives can exhibit antiviral properties by inhibiting viral replication.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Anticancer Potential : Preliminary studies suggest that this compound could induce apoptosis in cancer cells through specific signaling pathways.

Biological Activity Data Table

The following table summarizes key findings related to the biological activities of this compound and related compounds:

Case Studies

Several studies have explored the biological activities of pyrazole derivatives, including this compound:

- Antiviral Activity Study : A study demonstrated that pyrazole derivatives significantly inhibited the replication of certain viruses in vitro. The mechanism was attributed to the compounds' ability to interfere with viral RNA synthesis.

- Anti-inflammatory Research : Another investigation revealed that these compounds could downregulate the expression of inflammatory markers in macrophages, indicating potential therapeutic applications in inflammatory diseases.

- Anticancer Potential : Research on related pyrazole compounds showed promising results in inducing apoptosis in various cancer cell lines, suggesting a pathway for further exploration in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid hydrochloride, and how are intermediates characterized?

- Methodology : The compound can be synthesized via Vilsmeier-Haack formylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one intermediates, followed by hydrolysis and hydrochlorination. Key intermediates (e.g., 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde) are characterized using melting point analysis, -NMR (e.g., δ 8.69 ppm for pyridine protons), and LCMS (e.g., ESIMS m/z 311.1 for related analogs) .

Q. Which purification techniques are recommended to achieve >95% purity for this compound?

- Methodology : Recrystallization from ethanol/water mixtures is effective for crude product purification. High-performance liquid chromatography (HPLC) with C18 columns and isocratic elution (e.g., acetonitrile/water + 0.1% formic acid) ensures ≥95% purity. LCMS and -NMR validate chemical integrity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store at 2–8°C in airtight containers under inert gas (N) to prevent hydrolysis. The compound’s low vapor pressure (0.000223 mmHg at 25°C) reduces volatility risks, but decomposition at 150.9°C (flash point) necessitates avoiding high-temperature environments .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of pyrazole ring functionalization in related analogs?

- Methodology : Kinetic isotopic labeling (e.g., -labeled substrates) and DFT calculations (using Gaussian) can model nucleophilic attack pathways. Studies on analogous 3-methyl-5-aryloxy-1H-pyrazole-4-carbaldehydes suggest base-catalyzed (KCO) aryloxy substitution at the C5 position .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology : Molecular docking (AutoDock Vina) and electrostatic potential maps (MEPs) derived from quantum mechanical calculations (e.g., B3LYP/6-31G*) identify reactive sites. For example, the carboxylic acid group’s electron-deficient carbon is prone to amide formation via General Procedure F1 (EDC/HOBt coupling) .

Q. How should contradictory bioactivity data between studies be resolved?

- Methodology : Cross-validate purity (via HPLC, -NMR) and assay conditions (e.g., buffer pH, incubation time). For instance, discrepancies in enzyme inhibition IC values may arise from residual solvents (DMSO) affecting protein conformation. Re-test under standardized protocols .

Q. What crystallographic strategies are suitable for resolving the compound’s solid-state structure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.